molecular formula C12H13BrF3NO3 B13916229 Tert-butyl 4-bromo-3-(trifluoromethoxy)phenylcarbamate

Tert-butyl 4-bromo-3-(trifluoromethoxy)phenylcarbamate

Cat. No.: B13916229
M. Wt: 356.14 g/mol
InChI Key: IHDZRWWBPBLOFY-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3-(trifluoromethoxy)phenylcarbamate is an organic compound with the molecular formula C12H13BrF3NO3. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a trifluoromethoxy group attached to a phenylcarbamate structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-3-(trifluoromethoxy)phenylcarbamate typically involves the reaction of 4-bromo-3-(trifluoromethoxy)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-3-(trifluoromethoxy)phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl-substituted phenylcarbamate .

Scientific Research Applications

Tert-butyl 4-bromo-3-(trifluoromethoxy)phenylcarbamate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and other biological interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-3-(trifluoromethoxy)phenylcarbamate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-bromo-3-(trifluoromethoxy)phenylcarbamate is unique due to the specific positioning of the trifluoromethoxy group, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances the compound’s stability and lipophilicity compared to similar compounds, making it a valuable tool in various research applications .

Properties

Molecular Formula

C12H13BrF3NO3

Molecular Weight

356.14 g/mol

IUPAC Name

tert-butyl N-[4-bromo-3-(trifluoromethoxy)phenyl]carbamate

InChI

InChI=1S/C12H13BrF3NO3/c1-11(2,3)20-10(18)17-7-4-5-8(13)9(6-7)19-12(14,15)16/h4-6H,1-3H3,(H,17,18)

InChI Key

IHDZRWWBPBLOFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)OC(F)(F)F

Origin of Product

United States

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